molecular formula C15H22N2O2 B13601654 tert-butyl8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

tert-butyl8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B13601654
M. Wt: 262.35 g/mol
InChI Key: BOVNYXUEMPGHFQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

The synthesis of tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studies have explored its potential as a ligand for various biological targets, including receptors in the central nervous system.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it can enhance the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can be compared with other benzodiazepine derivatives, such as:

    Diazepam: Known for its use in treating anxiety and seizures.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

    Clonazepam: Used in the treatment of panic disorders and seizures.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 8-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-11-5-6-12-10-17(8-7-16-13(12)9-11)14(18)19-15(2,3)4/h5-6,9,16H,7-8,10H2,1-4H3

InChI Key

BOVNYXUEMPGHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CCN2)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

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